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molecular formula C14H16BrNO4 B7738994 Diethyl 2-((4-bromophenylamino)methylene)malonate CAS No. 5185-36-4

Diethyl 2-((4-bromophenylamino)methylene)malonate

Cat. No. B7738994
M. Wt: 342.18 g/mol
InChI Key: CZRWKFPNRGCSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253285B2

Procedure details

A mixture of 4-bromoaniline (100 g, 563.9 mmol) and 2-ethoxymethylene-malonic acid diethyl ester (126.9 g, 575 mmol) was heated to 90° C. Then, the resulting brown mixture was stirred for 5 h. After cooling to room temperature, the reaction mixture was diluted with ethanol (˜200 mL) and cooled down in an ice-water bath to afford a hard solid. This mixture was then heated to break down the hard solid and also to remove most of the impurities. After cooling the suspension in the refrigerator, the solids were collected by filtration and washed with cold ethanol. After drying in air, 168 g (87% yield) of 2-[(4-bromo-phenylamino)-methylene]-malonic acid diethyl ester was isolated as a white solid: mp 100-102° C. (lit. 100-101° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
126.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:23])[C:13](=[CH:19]OCC)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10]>C(O)C>[CH2:9]([O:11][C:12](=[O:23])[C:13](=[CH:19][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
126.9 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Then, the resulting brown mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled down in an ice-water bath
CUSTOM
Type
CUSTOM
Details
to afford a hard solid
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then heated
CUSTOM
Type
CUSTOM
Details
also to remove most of the impurities
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the suspension in the refrigerator
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
After drying in air

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 168 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07253285B2

Procedure details

A mixture of 4-bromoaniline (100 g, 563.9 mmol) and 2-ethoxymethylene-malonic acid diethyl ester (126.9 g, 575 mmol) was heated to 90° C. Then, the resulting brown mixture was stirred for 5 h. After cooling to room temperature, the reaction mixture was diluted with ethanol (˜200 mL) and cooled down in an ice-water bath to afford a hard solid. This mixture was then heated to break down the hard solid and also to remove most of the impurities. After cooling the suspension in the refrigerator, the solids were collected by filtration and washed with cold ethanol. After drying in air, 168 g (87% yield) of 2-[(4-bromo-phenylamino)-methylene]-malonic acid diethyl ester was isolated as a white solid: mp 100-102° C. (lit. 100-101° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
126.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:23])[C:13](=[CH:19]OCC)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10]>C(O)C>[CH2:9]([O:11][C:12](=[O:23])[C:13](=[CH:19][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
126.9 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=COCC)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Then, the resulting brown mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled down in an ice-water bath
CUSTOM
Type
CUSTOM
Details
to afford a hard solid
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then heated
CUSTOM
Type
CUSTOM
Details
also to remove most of the impurities
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the suspension in the refrigerator
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
After drying in air

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 168 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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